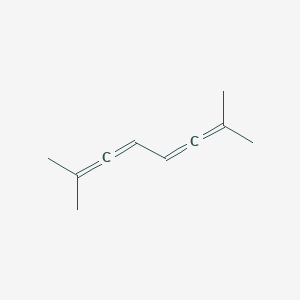
2-Aminobenzenemethanesulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Aminobenzenemethanesulfonyl chloride is an organosulfur compound with the molecular formula C7H8ClNO2S. It is a derivative of benzenesulfonyl chloride, where an amino group is attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Aminobenzenemethanesulfonyl chloride can be synthesized through the reaction of benzenesulfonyl chloride with ammonia or an amine. The reaction typically involves the use of a solvent such as dichloromethane and is carried out at low temperatures to control the reactivity of the sulfonyl chloride group.
Industrial Production Methods: Industrial production of this compound often involves the chlorination of benzenesulfonamide. This process can be optimized by using catalysts and controlling the reaction environment to ensure high yield and purity of the product.
Types of Reactions:
Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.
Oxidation and Reduction: The compound can be oxidized to form sulfonic acids or reduced to form sulfinic acids, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, and various amines are commonly used. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under controlled conditions.
Major Products:
Sulfonamides: Formed through substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Applications De Recherche Scientifique
2-Aminobenzenemethanesulfonyl chloride is utilized in various fields of scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Applied in the production of specialty chemicals and as a reagent in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-aminobenzenemethanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is exploited in various chemical synthesis processes to introduce sulfonyl groups into target molecules.
Comparaison Avec Des Composés Similaires
Benzenesulfonyl Chloride: Lacks the amino group, making it less reactive towards nucleophiles compared to 2-aminobenzenemethanesulfonyl chloride.
Methanesulfonyl Chloride: Contains a methyl group instead of a benzene ring, resulting in different reactivity and applications.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Similar in structure but with a methyl group on the benzene ring, used widely in organic synthesis.
Uniqueness: this compound is unique due to the presence of both an amino group and a sulfonyl chloride group, which provides it with distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
623163-12-2 |
|---|---|
Formule moléculaire |
C7H8ClNO2S |
Poids moléculaire |
205.66 g/mol |
Nom IUPAC |
(2-aminophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H8ClNO2S/c8-12(10,11)5-6-3-1-2-4-7(6)9/h1-4H,5,9H2 |
Clé InChI |
MLGPQCYUEFNIDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CS(=O)(=O)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(4-chlorophenoxy)methyl]-N-propylfuran-2-carboxamide](/img/structure/B14139714.png)
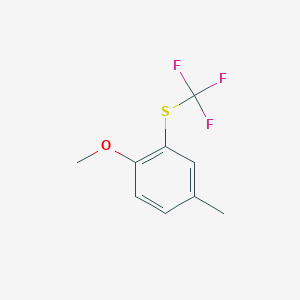
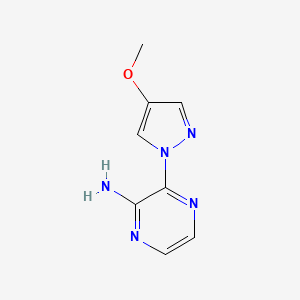
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B14139729.png)
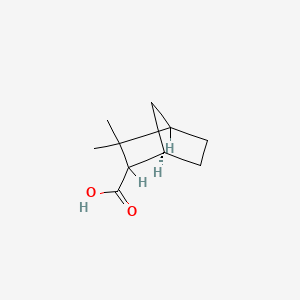

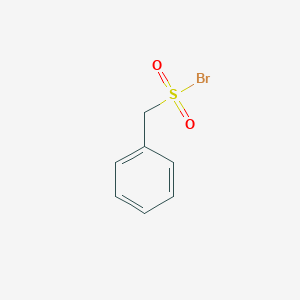
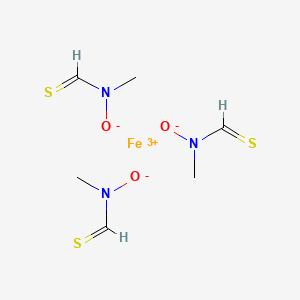
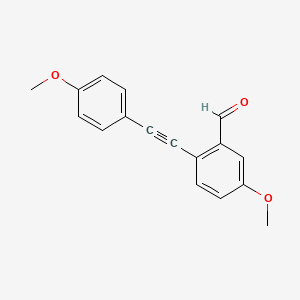
![4-(Octyloxy)phenyl 4-[(4-cyanophenyl)methoxy]benzoate](/img/structure/B14139766.png)

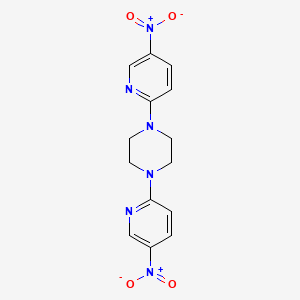
![5-Chloro-3,3-difluoro-1,3-dihydro-2H-pyrrolo[2,3-B]pyridin-2-one](/img/structure/B14139779.png)
